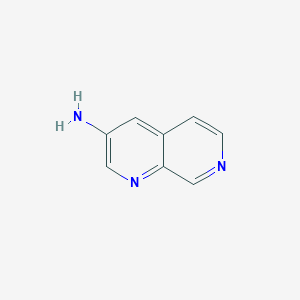

1,7-Naphthyridin-3-amine

Übersicht

Beschreibung

1,7-Naphthyridin-3-amine is a heterocyclic compound with the molecular formula C8H7N3 It belongs to the naphthyridine family, which is characterized by a fused ring system containing two pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield this compound . Another method involves the condensation of 2-aminonicotinaldehyde with Meldrum’s acid in the presence of anhydrous iron(III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The amino group at position 3 activates the naphthyridine ring toward nucleophilic substitution. Reactions typically occur at positions 1 and 5 due to electron deficiency at these sites, as revealed by electrostatic potential (ESP) charge calculations .

Key Observations :

-

Steric hindrance from substituents at position 7 (e.g., isopropyl, benzyl) slows reaction rates .

-

Electronic effects dominate regioselectivity, with ESP charges at reactive carbons guiding substitution sites .

Smiles Rearrangement

1,7-Naphthyridin-3-amine undergoes Smiles-type rearrangements under basic conditions, forming fused heterocycles.

Notable Findings :

-

Rearrangement proceeds via a tetrahedral intermediate, confirmed by <sup>1</sup>H NMR monitoring .

-

Yields range from 55% to 67%, influenced by substituent bulkiness .

Cyclization Reactions

The amino group facilitates cyclization with α,β-unsaturated carbonyl compounds or alkoxyacetamides:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Alkoxyacetamides | NaOEt, THF, 80°C | Furo[2,3-c]-2,7-naphthyridines | 70–83% |

| Thioacetamides | K<sub>2</sub>CO<sub>3</sub>, DMF | Thieno[2,3-c]-2,7-naphthyridines | 65–78% |

Structural Confirmation :

-

Distinct <sup>1</sup>H NMR shifts for NH<sub>2</sub> protons (5.58–6.50 ppm) confirm cyclized vs. non-cyclized products .

-

IR spectra show loss of nitrile absorption (2199 cm<sup>−1</sup>) post-cyclization .

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form Schiff bases, enabling applications in coordination chemistry:

| Carbonyl Compound | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 24h | 3-[(Benzylidene)amino]-1,7-naphthyridine | Ligand for metal complexes |

Kinetic Notes :

Alkylation and Acylation

The primary amine undergoes alkylation and acylation to yield N-substituted derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 3-(Benzylamino)-1,7-naphthyridine | 68–72% |

| Acetyl chloride | Pyridine, 0°C | 3-Acetamido-1,7-naphthyridine | 75–80% |

Challenges :

Oxidative Coupling

Oxidation with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> leads to dimerization via C–N bond formation:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C | 3,3'-Diamino-1,1'-bi-1,7-naphthyridine | Radical-mediated coupling |

Metal Complexation

The amino group acts as a chelating ligand for transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | MeOH, RT, 12h | Cu(this compound)<sub>2</sub><sub>2</sub> | Stable in air |

Wissenschaftliche Forschungsanwendungen

1,7-Naphthyridin-3-amine has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives have shown potential as enzyme inhibitors and receptor antagonists.

Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 1,7-naphthyridin-3-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access. Others may act as receptor antagonists, preventing the binding of natural ligands and modulating cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting unique chemical properties and applications.

1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.

1,6-Naphthyridine: Exhibits pharmacological activities, including anticancer and antimicrobial properties.

Uniqueness

1,7-Naphthyridin-3-amine is unique due to its specific nitrogen atom arrangement, which influences its chemical reactivity and biological activity. This distinct structure allows for the development of specialized derivatives with targeted applications in various fields.

Biologische Aktivität

1,7-Naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine family, characterized by its fused ring system containing nitrogen atoms. With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an amino group at the 3-position of the naphthyridine ring system, which enhances its chemical reactivity and biological properties. The naphthyridine core is present in various bioactive molecules, making it a potential scaffold for drug development.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, certain naphthyridine derivatives have demonstrated effectiveness against a range of bacteria, including resistant strains. A study indicated that modifications to the naphthyridine structure could enhance its antibacterial efficacy compared to conventional antibiotics .

| Compound | Activity | Target Bacteria | Reference |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus spp. | |

| Compound B | Antitubercular | MDR-TB |

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the AKT pathway, which is crucial for cancer cell growth .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : Derivatives have shown potential as enzyme inhibitors, affecting metabolic pathways related to disease processes.

- Receptor Antagonism : The compound may act as an antagonist at specific receptors involved in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that a novel derivative exhibited superior activity against Pseudomonas aeruginosa, outperforming traditional antibiotics in both in vitro and in vivo models.

- Cancer Cell Line Studies : Another investigation revealed that specific modifications to the naphthyridine structure resulted in enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Eigenschaften

IUPAC Name |

1,7-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHLHFGRITRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483505 | |

| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58680-42-5 | |

| Record name | 1,7-Naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58680-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.